Cas no 1804377-39-6 (Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate)

Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate
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- インチ: 1S/C11H11BrF3NO2/c1-2-18-9(17)4-7-6(5-12)3-8(10(13)14)16-11(7)15/h3,10H,2,4-5H2,1H3
- InChIKey: SBDGLYSXWPSDKP-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(F)F)=NC(=C1CC(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029032771-500mg |
Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate |
1804377-39-6 | 95% | 500mg |
$1,685.00 | 2022-04-02 | |
Alichem | A029032771-250mg |
Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate |
1804377-39-6 | 95% | 250mg |
$1,068.20 | 2022-04-02 | |
Alichem | A029032771-1g |
Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate |
1804377-39-6 | 95% | 1g |
$3,010.80 | 2022-04-02 |
Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetateに関する追加情報
Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate: A Comprehensive Overview
Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate, a compound with the CAS number 1804377-39-6, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including a bromomethyl group, a difluoromethyl group, and an ethyl acetate moiety. The combination of these groups imparts distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the potential of Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate in the development of novel agrochemicals. Researchers have found that the bromomethyl group contributes to the compound's ability to act as an effective herbicide, while the difluoromethyl group enhances its stability under environmental conditions. These findings suggest that this compound could play a pivotal role in sustainable agriculture by offering a safer and more efficient alternative to traditional chemical pesticides.
In addition to its agricultural applications, Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate has shown promise in the pharmaceutical industry. The fluorinated groups within its structure are known to improve drug bioavailability and pharmacokinetics, making it a potential candidate for drug delivery systems. Recent experiments have demonstrated that this compound can serve as a versatile scaffold for the synthesis of bioactive molecules, including antiviral agents and anticancer drugs.
The synthesis of Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the production process. These methods not only enhance the efficiency of synthesis but also reduce the environmental footprint associated with traditional chemical manufacturing.
From an environmental perspective, understanding the fate and behavior of Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate in natural systems is crucial. Studies have shown that this compound undergoes rapid degradation under sunlight exposure, minimizing its persistence in aquatic and terrestrial ecosystems. This property is particularly advantageous for its use in agricultural settings, where reducing environmental contamination is a top priority.
Furthermore, the unique electronic properties of Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate make it an attractive candidate for applications in materials science. Its ability to act as both an electron donor and acceptor makes it suitable for use in organic electronics, such as field-effect transistors and light-emitting diodes. Ongoing research is exploring how these properties can be leveraged to develop next-generation electronic devices with improved performance and energy efficiency.
In conclusion, Ethyl 4-(bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS No: 1804377-39-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in driving innovation in agriculture, medicine, and materials science. As research continues to uncover new potentials for this compound, its role in shaping future technologies will undoubtedly expand further.
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